molecular formula C21H16ClN5O3S B2575378 N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946365-98-6

N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2575378
CAS RN: 946365-98-6
M. Wt: 453.9
InChI Key: JPTQKFXJCCMIPR-UHFFFAOYSA-N
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Description

The compound “N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and formula. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including an acetylphenyl group, a chlorophenyl group, and a thioacetamide group .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is part of a broader category of compounds involving heterocyclic synthesis with activated nitriles, leading to the formation of polyfunctionally substituted heterocycles. These compounds, including pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives, are synthesized through reactions with acetic anhydride, hydrazine hydrate, hydroxylamine hydrochloride, and other bifunctional compounds. The resultant compounds have been characterized using IR, 1H-NMR, and mass spectral studies, indicating their potential for diverse scientific applications due to their unique chemical properties (Elian, Abdelhafiz, & abdelreheim, 2014).

Biological Activity and Potential Therapeutic Applications

The compound's structure relates closely to pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and evaluated for their in vitro antitumor activity. Such compounds, including closely related derivatives, have shown varying degrees of effectiveness against human breast adenocarcinoma cell lines, indicating their potential as therapeutic agents. Specifically, derivatives like N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have been identified as significantly active, presenting a promising area for further research into their mechanism of action and potential clinical applications (El-Morsy, El-Sayed, & Abulkhair, 2017).

Chemical Reactivity and Synthesis of Novel Derivatives

The chemical reactivity of related pyrimidine derivatives has been explored, leading to the synthesis of novel compounds with potential biological activities. These activities include acting as building blocks for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and pyridopyrimidines through reactions with various nucleophiles. This chemical versatility underlines the significant potential of N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide and its derivatives for developing new pharmaceuticals and research tools (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c1-12(28)13-2-6-15(7-3-13)24-18(29)11-31-21-25-19-17(20(30)26-21)10-23-27(19)16-8-4-14(22)5-9-16/h2-10H,11H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTQKFXJCCMIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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